(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The compound (S)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride is named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The root structure is pyrrolidine , a five-membered saturated heterocycle containing one nitrogen atom. The substituents are prioritized as follows:
- A 2-fluoro-6-nitrophenyl group attached to the pyrrolidine nitrogen (position 1).
- An amine group (-NH₂) at position 3 of the pyrrolidine ring.
The stereochemical descriptor (S) denotes the absolute configuration of the chiral center at position 3 of the pyrrolidine ring. The hydrochloride suffix indicates the compound exists as a salt, formed via protonation of the amine group by hydrochloric acid.
Table 1: IUPAC Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent structure | Pyrrolidine |
| Substituents | 1-(2-fluoro-6-nitrophenyl), 3-amine |
| Stereochemistry | (S)-configuration at C3 |
| Salt form | Hydrochloride |
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₀H₁₃ClFN₃O₂ , derived from the following contributions:
- Pyrrolidine backbone : C₄H₈N
- 2-Fluoro-6-nitrophenyl group : C₆H₃FNO₂
- Hydrochloride salt : HCl
The molecular weight is 261.68 g/mol , calculated as:
$$
\text{MW} = (10 \times 12.01) + (13 \times 1.01) + (35.45) + (19.00) + (3 \times 14.01) + (2 \times 16.00) = 261.68 \, \text{g/mol}
$$
Table 2: Molecular Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 10 | 12.01 | 120.10 |
| H | 13 | 1.01 | 13.13 |
| Cl | 1 | 35.45 | 35.45 |
| F | 1 | 19.00 | 19.00 |
| N | 3 | 14.01 | 42.03 |
| O | 2 | 16.00 | 32.00 |
| Total | 261.68 |
The CAS registry number 1286208-00-1 uniquely identifies this enantiomer.
Stereochemical Configuration and Chiral Center Dynamics
The chiral center at position 3 of the pyrrolidine ring arises from the tetrahedral geometry of the amine-bearing carbon. The (S) configuration is determined using the Cahn-Ingold-Prelog priority rules:
- Highest priority : -NH₂ group (due to nitrogen’s atomic number).
- Second priority : Phenyl substituent at position 1.
- Third priority : Two methylene (-CH₂-) groups from the pyrrolidine ring.
The spatial arrangement of these groups results in a specific optical activity, measurable via polarimetry. Chirality critically influences the compound’s interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.
Table 3: Chiral Center Analysis
| Chiral Center Position | Priority Order (High to Low) | Configuration |
|---|---|---|
| C3 of pyrrolidine | -NH₂ > C₆H₃FNO₂ > -CH₂- > -CH₂- | S |
Crystalline Structure and Salt Formation Characteristics
The hydrochloride salt forms via protonation of the tertiary amine group, yielding a cationic ammonium species paired with a chloride counterion. This ionic interaction enhances solubility in polar solvents and stabilizes the crystalline lattice.
X-ray diffraction studies of analogous pyrrolidine derivatives reveal that nitro and fluoro substituents on the phenyl ring influence packing efficiency through π-π stacking and hydrogen bonding interactions. The chloride ion integrates into the lattice via electrostatic attractions, further stabilizing the structure.
Table 4: Crystalline Properties
| Property | Description |
|---|---|
| Salt formation mechanism | Protonation of -NH₂ by HCl |
| Dominant interactions | Ionic (NH⁺···Cl⁻), van der Waals, π-π stacking |
| Solubility | Enhanced in water and polar solvents due to ionic character |
Properties
IUPAC Name |
(3S)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(14(15)16)10(8)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLJIYCVXKCXMB-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Pyrrolidine Ring Formation: Construction of the pyrrolidine ring through cyclization reactions.
Amine Introduction: Introduction of the amine group to the pyrrolidine ring.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses.
Comparison with Similar Compounds
(a) (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine Hydrochloride (CAS: 1233859-97-6)
This compound is the (R)-enantiomer of the target molecule. While it shares the same molecular formula (C₁₀H₁₂FN₃O₂·HCl) and weight (261.68 g/mol), its stereochemistry may lead to divergent biological activity or binding affinities. Notably, it has a lower purity (95%) compared to the (S)-form (99%) .
(b) (S)-1-(5-Nitropyridin-2-yl)pyrrolidine-3-ol (CAS: 1233859-93-2)
This analog replaces the 2-fluoro-6-nitrophenyl group with a 5-nitropyridinyl moiety. Its molecular weight (244.68 g/mol) is lower due to the absence of fluorine and a hydroxyl group substitution .
(c) (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine Hydrochloride (CAS: 1233859-98-7)
The nitro and fluoro groups are positioned at the 2- and 3-positions of the phenyl ring, respectively.
Derivatives with Functional Group Variations
(a) N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride (CAS: 54-PC403092)
This compound substitutes the phenyl group with a trifluoromethylpyrimidine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for pharmaceutical applications. Its dihydrochloride form increases solubility compared to the monohydrochloride target compound .
(b) (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine Hydrochloride (CAS: 1289585-42-7)
Here, the nitro group is replaced by a benzyl-chloro substituent. The benzyl group introduces greater steric bulk, which may influence binding kinetics in receptor-based applications .
Comparison Table
Key Research Findings
- Stereochemical Impact : The (S)-enantiomer (1286208-00-1) is prioritized in agrochemical formulations due to higher enantiomeric purity and efficacy .
- Substituent Effects : Fluorine and nitro groups at the 2- and 6-positions (in the target compound) optimize electronic withdrawal, enhancing stability in oxidative environments compared to analogs with alternative substitution patterns .
- Cost and Availability : All compounds in are priced at $374.00/1g, suggesting comparable synthetic complexity .
Biological Activity
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity based on diverse research findings.
- Chemical Formula : C10H13ClFN3O2
- CAS Number : 1233859-97-6
- Molecular Weight : 245.68 g/mol
The compound exhibits its biological activity primarily through interaction with specific molecular targets, particularly those involved in cancer cell proliferation and survival. The presence of the fluoro and nitro groups on the phenyl ring enhances its ability to interact with biological systems, potentially increasing its efficacy as an anticancer agent.
Anticancer Activity
Research indicates that this compound may inhibit the growth of various cancer cell lines. A study focusing on similar pyrrolidine derivatives reported significant cytotoxic effects against human cancer cells, suggesting that this class of compounds could be promising in oncology.
Case Study: Cytotoxicity Assays
These results indicate that this compound has a notable cytotoxic effect across multiple cancer types.
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for its antimicrobial properties. The presence of the nitro group is known to enhance antibacterial activity, which has been observed in several studies.
Antimicrobial Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) values for various bacterial strains:
| Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.025 | |
| Escherichia coli | 0.0195 | |
| Bacillus subtilis | 0.0048 |
These findings suggest that this compound exhibits strong antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The SAR studies indicate that modifications to the pyrrolidine ring and substitutions on the phenyl group significantly affect potency and selectivity against various targets.
Key Findings from SAR Studies
- Fluorine Substitution : Enhances lipophilicity and cellular uptake.
- Nitro Group : Increases electron-withdrawing capacity, contributing to enhanced biological activity.
- Pyrrolidine Ring Modifications : Variations can lead to improved selectivity for specific receptors involved in cancer progression.
Q & A
Q. What are the optimal synthetic routes for preparing (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride, and how do catalytic methods compare to conventional approaches?
Methodological Answer: A two-step synthesis is typically employed: (1) nucleophilic substitution between pyrrolidin-3-amine and 2-fluoro-6-nitrochlorobenzene, followed by (2) chiral resolution or asymmetric synthesis to isolate the (S)-enantiomer. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ (Figure 4 in ) can enhance reaction efficiency by reducing reaction time and improving yields (e.g., from 60% to 85% in analogous nitroaryl syntheses). Key parameters to optimize include:
- Catalyst loading (5–10 mol%)
- Solvent polarity (e.g., DMF vs. acetonitrile)
- Temperature (80–120°C)
Q. Table 1: Example Comparison of Conventional vs. Catalytic Synthesis
| Method | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Conventional | None | 24 | 62 | 90% |
| Fe₂O₃@SiO₂/In₂O₃ | 8 mol% | 12 | 83 | 95% |
| Data adapted from nitroaryl coupling studies . |
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to confirm the pyrrolidine ring structure and nitro/fluoro substituents. The fluorine atom induces distinct splitting patterns (e.g., aromatic proton at δ 7.8–8.2 ppm) .
- HPLC-MS : Use a C18 column (ACN/0.1% TFA gradient) to assess purity (>95%) and confirm molecular weight (MW: 244.68) via ESI+ .
- XRD : If crystalline, single-crystal X-ray diffraction resolves stereochemistry and confirms the (S)-configuration.
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C in a dark, dry environment to prevent nitro group degradation .
- Handling : Use gloveboxes or fume hoods to avoid inhalation/contact. PPE (nitrile gloves, lab coat) is mandatory. Emergency protocols include rinsing eyes with water for 15 minutes upon exposure .
Advanced Research Questions
Q. How does enantiomeric purity (e.g., 95% vs. 99%) impact biological activity in structure-activity relationship (SAR) studies?
Methodological Answer: Chiral impurities (>5%) can skew SAR data by masking target selectivity. To ensure accuracy:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA = 90:10, 1 mL/min) to quantify enantiomeric excess (ee).
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +15° for 95% ee ).
- Bioassays : Test both enantiomers in parallel to isolate stereospecific effects.
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Mitigation strategies include:
Q. Table 2: Cross-Validation of Key Peaks
| Technique | Observed Signal | Expected Value | Discrepancy Analysis |
|---|---|---|---|
| ¹H NMR | δ 3.2–3.5 (pyrrolidine) | δ 3.1–3.4 | Rotameric equilibrium |
| ESI-MS | [M+H]⁺ = 245.1 | 244.68 | Isotopic pattern confirmation |
Q. What mechanistic insights explain the reactivity of the nitro group in downstream modifications?
Methodological Answer: The electron-withdrawing nitro group facilitates electrophilic aromatic substitution (EAS) but complicates reduction to amines. Key steps:
Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
Q. What strategies optimize selectivity in cross-coupling reactions involving the pyrrolidine nitrogen?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
